2-Bromo-3-fluoro-5-hydroxybenzodifluoride
Overview
Description
2-Bromo-3-fluoro-5-hydroxybenzodifluoride is an organic compound with the molecular formula C7H4BrF2O. This compound is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a phenol ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-5-hydroxybenzodifluoride can be achieved through several synthetic routes. One common method involves the bromination of 3-(difluoromethyl)-5-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Another approach involves the Suzuki-Miyaura coupling reaction, where 3-(difluoromethyl)-5-fluorophenylboronic acid is coupled with a brominated phenol derivative in the presence of a palladium catalyst and a base . This method offers high selectivity and yields under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using bromine or brominating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The product is then purified through techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-5-hydroxybenzodifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms, leading to different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenols with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.
Reduction Reactions: Products include dehalogenated phenols and other reduced derivatives.
Scientific Research Applications
2-Bromo-3-fluoro-5-hydroxybenzodifluoride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Chemical Biology: It serves as a probe or building block in the study of biological pathways and molecular interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-5-hydroxybenzodifluoride depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of bromine, fluorine, and difluoromethyl groups can enhance its binding affinity and selectivity for target molecules. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Another related compound with a trifluoromethyl group and a sulfonyl chloride functional group.
4-Bromo-3,5-difluoroanisole: This compound has a methoxy group in place of the phenol group.
Uniqueness
2-Bromo-3-fluoro-5-hydroxybenzodifluoride is unique due to the presence of both bromine and difluoromethyl groups on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science. The difluoromethyl group can enhance metabolic stability and bioavailability, while the bromine atom provides a handle for further functionalization through substitution reactions.
Properties
IUPAC Name |
4-bromo-3-(difluoromethyl)-5-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-6-4(7(10)11)1-3(12)2-5(6)9/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMJZUMQVVFKGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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